2-(2-aminoethylamino)ethanol;2-dodecylbenzenesulfonic acid
Description
2-(2-Aminoethylamino)ethanol (CAS: 111-41-1) is a diamine alcohol with the molecular formula C₄H₁₂N₂O. It contains both primary and secondary amine groups, along with a hydroxyl group, making it highly soluble in water and reactive in forming salts with acids.
2-Dodecylbenzenesulfonic acid (CAS: 27176-87-0) is a sulfonic acid derivative with a hydrophobic dodecyl chain (C₁₂H₂₅) attached to a benzene ring. Its molecular formula is C₁₈H₃₀O₃S, and it acts as a strong anionic surfactant due to its hydrophilic sulfonate group and hydrophobic alkyl chain.
When combined, these two compounds form 2-(2-aminoethylamino)ethanol; 2-dodecylbenzenesulfonic acid (CAS: 64050-69-7), a salt classified as an anionic surfactant (). This compound is widely used in detergents, emulsifiers, and industrial cleaning formulations due to its ability to reduce surface tension and stabilize emulsions.
Properties
CAS No. |
68084-55-9 |
|---|---|
Molecular Formula |
C22H42N2O4S |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-(2-aminoethylamino)ethanol;2-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C4H12N2O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;5-1-2-6-3-4-7/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);6-7H,1-5H2 |
InChI Key |
QMHROMVHGYEQOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CNCCO)N |
Origin of Product |
United States |
Preparation Methods
2-(2-aminoethylamino)ethanol
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through the reaction of ethylenediamine with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: : Industrially, 2-(2-aminoethylamino)ethanol is produced in large reactors where the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation and other separation techniques .
2-dodecylbenzenesulfonic acid
Synthetic Routes and Reaction Conditions: : This compound is synthesized by sulfonating dodecylbenzene with sulfur trioxide or oleum . The reaction is exothermic and requires careful control of temperature and reactant concentrations to prevent side reactions.
Industrial Production Methods: : In industrial settings, the sulfonation process is carried out in continuous reactors, and the product is neutralized with a base to form the corresponding sulfonate salt, which is then purified and dried .
Chemical Reactions Analysis
2-(2-aminoethylamino)ethanol
Types of Reactions: : This compound undergoes various reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions . Substitution reactions often involve halogenating agents.
Major Products: : The major products depend on the type of reaction. For example, oxidation can produce corresponding aldehydes or acids, while reduction can yield simpler amines .
2-dodecylbenzenesulfonic acid
Types of Reactions: : This compound primarily undergoes sulfonation and neutralization reactions .
Common Reagents and Conditions: : Sulfur trioxide or oleum is used for sulfonation, and bases like sodium hydroxide are used for neutralization .
Major Products: : The major product is the corresponding sulfonate salt, which is widely used in detergents and cleaning agents .
Scientific Research Applications
2-(2-aminoethylamino)ethanol
This compound is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: As a precursor for pharmaceuticals and in drug delivery systems.
Industry: In the production of surfactants, corrosion inhibitors, and other industrial chemicals.
2-dodecylbenzenesulfonic acid
This compound is primarily used in:
Mechanism of Action
2-(2-aminoethylamino)ethanol
The mechanism of action involves its ability to form hydrogen bonds and interact with various molecular targets. It can act as a nucleophile in substitution reactions and as a ligand in coordination complexes .
2-dodecylbenzenesulfonic acid
The mechanism of action is primarily based on its surfactant properties. It lowers the surface tension of water, allowing it to emulsify oils and solubilize hydrophobic compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variation in Amine Components
a) Triethanolamine Dodecylbenzenesulfonate
- Formula: C₁₈H₃₀O₃S · C₆H₁₅NO₃
- CAS : 27323-41-7
- Key Differences: The amine component, triethanolamine (C₆H₁₅NO₃), has three hydroxyl groups instead of one, enhancing water solubility and reducing corrosivity compared to 2-(2-aminoethylamino)ethanol. Applications: Preferred in cosmetics and personal care products due to milder pH and lower skin irritation ().
b) 2-Propanamine Dodecylbenzenesulfonate
- CAS: Not explicitly listed (refer to for analogous structures).
- Likely used in industrial degreasers or formulations requiring stability at higher temperatures.
c) 2-(Bis(2-hydroxyethyl)amino)ethanol; 2-Tridecylbenzenesulfonate
- Formula: C₂₅H₄₆NO₆S
- CAS : 61886-59-7
- Key Differences: The tridecyl chain (C₁₃H₂₇) increases hydrophobicity, making this compound more effective in heavy-duty cleaning applications involving oils or greases. The amine component, 2-(bis(2-hydroxyethyl)amino)ethanol, offers higher chelation capacity, enhancing metal ion sequestration in hard water ().
Variation in Alkyl Chain Length or Sulfonic Acid Structure
a) 4-Dodecylbenzenesulfonic Acid, Monoethanolamine Salt
- CAS : 26836-07-7
- Key Differences :
b) 2-(2-Aminoethoxy)ethanol; Dodecylbenzenesulfonic Acid
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | Solubility in Water (g/L) | Critical Micelle Concentration (CMC) |
|---|---|---|---|
| 2-(2-Aminoethylamino)ethanol; 2-Dodecylbenzenesulfonic Acid | 489.6 | 50–100 | 0.1–0.5 mM |
| Triethanolamine Dodecylbenzenesulfonate | 567.8 | >200 | 0.3–0.8 mM |
| 2-Tridecylbenzenesulfonate; 2-(Bis(2-hydroxyethyl)amino)ethanol | 488.7 | 20–50 | 0.05–0.2 mM |
Biological Activity
The compound 2-(2-aminoethylamino)ethanol; 2-dodecylbenzenesulfonic acid is a complex molecule that combines an aliphatic amine with a long-chain sulfonic acid. This dual structure suggests potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C18H30O3S
- Molecular Weight : 342.50 g/mol
- IUPAC Name : 2-Dodecylbenzenesulfonic acid
The structure consists of a dodecyl chain attached to a benzenesulfonic acid moiety, which contributes to its amphiphilic nature, enhancing its solubility in both aqueous and organic solvents.
Antimicrobial Properties
Research has indicated that dodecylbenzenesulfonic acid exhibits significant antimicrobial activity. The mechanism involves disruption of microbial cell membranes due to its surfactant properties. This compound has been tested against various bacterial strains:
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 10 |
| S. aureus | 20 | 10 |
| P. aeruginosa | 18 | 10 |
These results suggest that the compound can effectively inhibit the growth of pathogenic bacteria, making it a candidate for use in antimicrobial formulations .
Anticancer Activity
The compound has also shown promise in anticancer research. A study investigated its effects on cancer cell lines, revealing that it induces apoptosis in human breast cancer cells (MCF-7). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Caspase activation |
| HeLa | 30 | Bcl-2 modulation |
These findings indicate that the compound may selectively target cancer cells while sparing normal cells, a desirable trait in cancer therapeutics .
The biological activity of 2-(2-aminoethylamino)ethanol; 2-dodecylbenzenesulfonic acid can be attributed to its ability to interact with cellular membranes and intracellular targets:
- Membrane Disruption : The amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Signal Transduction Modulation : It may influence signaling pathways related to apoptosis and cell proliferation through receptor interactions.
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against biofilms formed by E. coli. The results demonstrated a reduction in biofilm formation by over 60% at concentrations above 5 mg/mL, highlighting its potential as an anti-biofilm agent .
Case Study 2: Cancer Cell Line Studies
A recent study published in a peer-reviewed journal explored the effects of this compound on various cancer cell lines. The results indicated significant reductions in cell viability at low concentrations (as low as 10 µM), particularly in aggressive cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
